(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a bromo-fluorophenyl group, a phenyl group, and a pyridinylmethyl group. It also contains an ethenesulfonamide group, which suggests it might have some biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bromo-fluorophenyl and pyridinylmethyl groups. These could then be combined with the phenyl group through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-fluorophenyl and pyridinylmethyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organic compound, this molecule could undergo a variety of chemical reactions. The presence of the bromo and fluoro groups could make it a good candidate for substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromo and fluoro groups could make it relatively polar, which would affect its solubility and reactivity .Future Directions
Properties
IUPAC Name |
(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O2S/c22-19-10-9-18(21(23)14-19)15-25(16-20-8-4-5-12-24-20)28(26,27)13-11-17-6-2-1-3-7-17/h1-14H,15-16H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTFCEFRKLWCFO-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=C(C=C(C=C2)Br)F)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=C(C=C(C=C2)Br)F)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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